molecular formula C22H25F2NO4 B570742 (R,S,R,S)-Nebivolol CAS No. 119365-24-1

(R,S,R,S)-Nebivolol

カタログ番号: B570742
CAS番号: 119365-24-1
分子量: 405.4 g/mol
InChIキー: KOHIRBRYDXPAMZ-MTIDIVMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,S,R,S)-Nebivolol is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its ability to selectively block beta-1 adrenergic receptors and its unique vasodilatory properties, which are attributed to its ability to increase nitric oxide release.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,R,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzopyran Moiety: This involves the condensation of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring.

    Introduction of the Amino Alcohol Side Chain: The benzopyran intermediate is then reacted with an appropriate amine to introduce the amino alcohol side chain.

    Resolution of Enantiomers: The racemic mixture is resolved into its individual enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the benzopyran intermediate and subsequent introduction of the amino alcohol side chain.

    Purification: High-performance liquid chromatography (HPLC) or other purification techniques are used to ensure the purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the produced compound.

化学反応の分析

Types of Reactions

(R,S,R,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the pharmacological properties of the compound.

科学的研究の応用

(R,S,R,S)-Nebivolol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

作用機序

(R,S,R,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it enhances the release of nitric oxide, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

類似化合物との比較

Similar Compounds

    Atenolol: Another beta-1 selective blocker but lacks the vasodilatory properties of Nebivolol.

    Metoprolol: Similar beta-1 selectivity but does not increase nitric oxide release.

    Bisoprolol: Comparable beta-1 selectivity but with different pharmacokinetic properties.

Uniqueness

(R,S,R,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.

生物活性

(R,S,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes both beta-adrenergic receptor antagonism and vasodilatory effects. This compound has been extensively studied for its efficacy in treating hypertension and heart failure, as well as its overall impact on cardiovascular health.

Nebivolol primarily functions by selectively blocking beta-1 adrenergic receptors while also promoting the release of nitric oxide (NO), leading to vasodilation. This dual action contributes to its effectiveness in lowering blood pressure and improving cardiac function. The vasodilatory effect is particularly significant as it helps mitigate some common side effects associated with traditional beta-blockers, such as bradycardia and fatigue.

Pharmacodynamics

The pharmacodynamics of nebivolol involve several key actions:

  • Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility, which decreases cardiac output.
  • Nitric Oxide Release : Enhances endothelial function and promotes vasodilation.
  • Metabolic Effects : Nebivolol has a favorable metabolic profile, showing minimal impact on glucose metabolism and lipid levels compared to other beta-blockers.

Clinical Efficacy

Numerous studies have documented the clinical efficacy of this compound. Below is a summary of findings from various clinical trials:

StudyPopulationDosageResults
SENIORS StudyElderly patients with heart failure5-10 mg dailyReduced all-cause mortality (HR 0.86) compared to placebo .
Nigerian Hypertensive Patients140 patients5-10 mg dailySignificant reduction in SBP (11.1 mmHg) and DBP (8.0 mmHg) after 8 weeks .
Long-term Efficacy Study6356 patients with mild hypertension5-40 mg dailySignificant BP reduction with high tolerability; improved patient well-being reported .

Safety Profile

The safety profile of nebivolol has been reported as favorable, with fewer adverse effects compared to other beta-blockers. Commonly reported side effects include:

  • Headache
  • Fatigue
  • Dizziness
  • Rare cases of erectile dysfunction (1.3% in one study) .

Case Studies

Several case studies highlight the effectiveness of nebivolol in different populations:

  • Elderly Patients : In the SENIORS trial, nebivolol was shown to significantly reduce mortality rates in elderly patients with heart failure, demonstrating its potential as a critical therapeutic option in this demographic .
  • African Population : A multicenter study in Nigeria showed that nebivolol effectively lowered blood pressure in hypertensive individuals, achieving therapeutic goals in over 60% of participants after eight weeks .
  • Long-term Treatment : A follow-up study indicated that patients treated with nebivolol for six months experienced sustained reductions in blood pressure without serious adverse events, emphasizing its long-term safety and efficacy .

特性

CAS番号

119365-24-1

分子式

C22H25F2NO4

分子量

405.4 g/mol

IUPAC名

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-

InChIキー

KOHIRBRYDXPAMZ-MTIDIVMFSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

異性体SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

正規SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

同義語

[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  R 74829

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。